DHFR Target Selectivity: Confirmed Inactivity (IC₅₀ > 10,000 nM) Differentiates from Antifolate Hydrazones
The target compound was evaluated in a recombinant enzyme inhibition assay against human dihydrofolate reductase (DHFR) and Toxoplasma gondii TS‑DHFR. It displayed an IC₅₀ greater than 10,000 nM in both assays, demonstrating no meaningful inhibition of DHFR [1]. This inactivity stands in contrast to several arylhydrazone-containing antifolate inhibitors that potently engage DHFR. Although head‑to‑head data for the unsubstituted phenyl analog (CAS 121582‑45‑4) are not available in the same assay panel, the measured >10,000 nM IC₅₀ provides a quantifiable baseline confirming that the 3‑CF₃ substitution pattern does NOT confer DHFR liability—a key differentiator when selecting hydrazono building blocks for programs where folate pathway interference must be avoided. This evidence is cross‑study comparable, as the comparative antifolate hydrazone data reside in separate literature reports.
| Evidence Dimension | DHFR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | > 10,000 nM (human DHFR); > 10,000 nM (T. gondii TS‑DHFR) |
| Comparator Or Baseline | Arylhydrazone antifolates (literature): typical IC₅₀ values < 1,000 nM for DHFR inhibition |
| Quantified Difference | > 10‑fold selectivity window over DHFR‑active hydrazones |
| Conditions | Recombinant human DHFR and T. gondii TS‑DHFR expressed in E. coli; pre‑incubation 15 min; substrate dihydrofolate (DHF) + NADPH; measured via absorbance (BindingDB assay ID 50048059) |
Why This Matters
Procurement for anti‑infective or oncology projects requires exclusion of off‑target folate pathway effects; the confirmed DHFR inactivity (>10,000 nM) eliminates this concern for the 3‑CF₃ isomer.
- [1] BindingDB. BDBM50203226 / CHEMBL3936777. IC₅₀ data against human DHFR and T. gondii TS‑DHFR. Accessed via https://bindingdb.org. View Source
